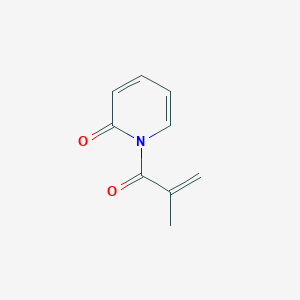
1-(2-Methylacryloyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylacryloyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a pyridinone ring substituted with a 2-methylacryloyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 1-(2-Methylacryloyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acyl group to an alcohol or other functional groups.
Substitution: The acyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
1-(2-Methylacryloyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methylacryloyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The acyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridinone ring can participate in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Pyridin-2(1H)-one: The parent compound without the acyl substitution.
2-Methylacryloyl derivatives: Compounds with the same acyl group but different core structures.
Other pyridinone derivatives: Compounds with various substitutions on the pyridinone ring.
Uniqueness: 1-(2-Methylacryloyl)pyridin-2(1H)-one is unique due to the presence of both the pyridinone ring and the 2-methylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
116268-11-2 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enoyl)pyridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(2)9(12)10-6-4-3-5-8(10)11/h3-6H,1H2,2H3 |
InChI 键 |
DMFKZXMDAZDMSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)N1C=CC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


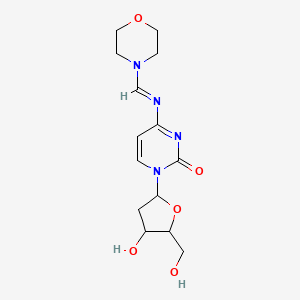
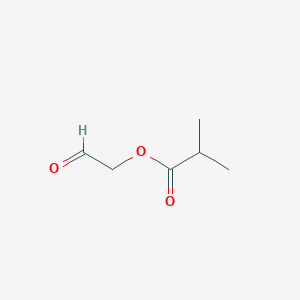
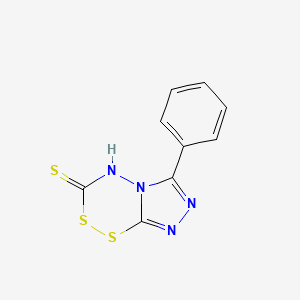
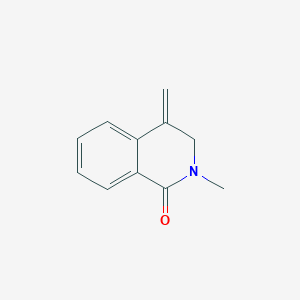

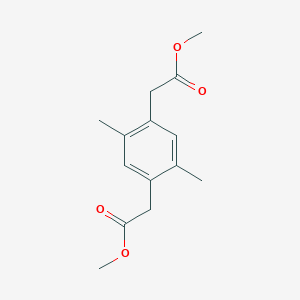
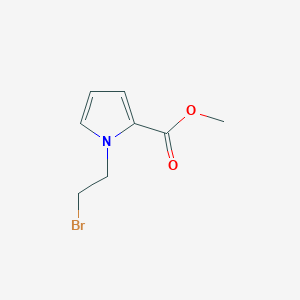
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
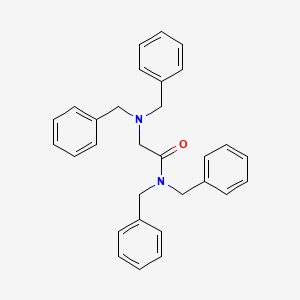
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
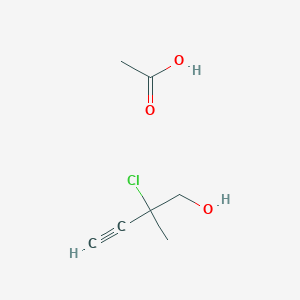
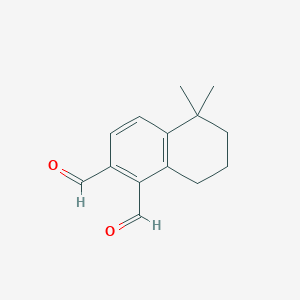
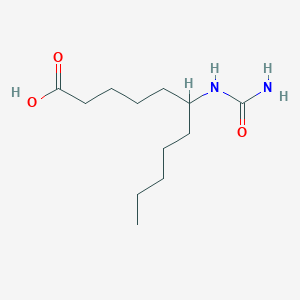
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
